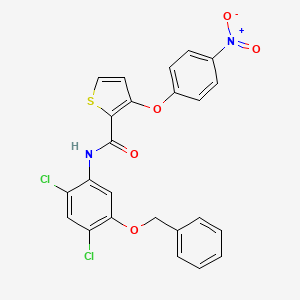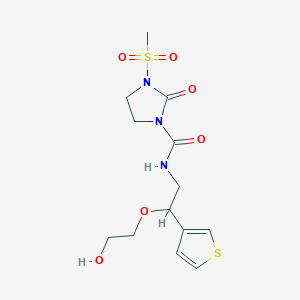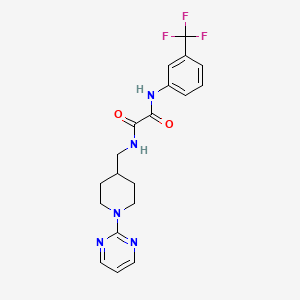![molecular formula C23H21BrFN5O3 B2532783 N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358622-98-6](/img/structure/B2532783.png)
N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel pyrazolo[1,5-a]pyrimidines derivatives is detailed in the provided papers. For instance, a series of fluoroalkyl- and fluoroalkynyl- analogues were prepared from a common iodinated intermediate via Sonogashira coupling reactions, which is a palladium-catalyzed cross-coupling process . Another paper describes the synthesis of analogues with a fluoroalkynyl side chain, which were synthesized in six steps from commercially available methyl 4-iodobenzoate . These synthetic strategies are crucial for the development of compounds with high affinity and selectivity towards the TSPO.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolopyrimidine core, which is essential for their biological activity. The presence of various substituents, such as fluoroalkyl and fluoroalkynyl groups, influences the affinity and selectivity of these compounds towards the TSPO. The structure-activity relationship (SAR) is discussed in one of the papers, highlighting the importance of the molecular structure in determining the compounds' biological functions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, esterification, and cycloaddition reactions. For example, the condensation of carboxamide with aromatic aldehydes and the treatment with acetic anhydride are steps in the synthesis of pyrazolopyrimidines derivatives . These reactions are carefully designed to yield compounds with the desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are determined by their molecular structure. The lipophilicities of the synthesized analogues were found to increase with the chain length of the fluoroalkynyl side chain and were significantly higher than that of the parent compound DPA-714 . These properties are important for the compounds' biodistribution and their potential as in vivo PET-radiotracers.
Applications De Recherche Scientifique
Novel Compound Synthesis
Researchers have been engaged in synthesizing novel compounds, including pyrazolo[3,4-d]pyrimidin derivatives, for various applications. For example, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This process involves intramolecular cyclization and alkylation steps leading to compounds with potential chemical and biological utility (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Activities
There has been a significant focus on evaluating the anticancer and anti-inflammatory potentials of pyrazolo[3,4-d]pyrimidin derivatives. Al-Sanea et al. (2020) tested certain derivatives for their in vitro cytotoxic activity against a panel of 60 cancer cell lines, revealing promising anticancer properties (Al-Sanea et al., 2020). Another study by Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial and Antiviral Properties
Investigations into the antimicrobial and antiviral activities of pyrazolo[3,4-d]pyrimidin derivatives have also been conducted. Bondock et al. (2008) reported on the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, suggesting the potential of these compounds in combating microbial infections (Bondock et al., 2008). Furthermore, Tantawy et al. (2012) explored the antiviral activity of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives against herpes simplex virus, identifying compounds with strong antiviral effects (Tantawy et al., 2012).
Imaging and Diagnostic Applications
The compound's derivatives have been studied for their potential in imaging and diagnostic applications. For instance, the synthesis and biological evaluation of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET) demonstrate the applicability of these compounds in neuroimaging and the study of neurodegenerative diseases (Fookes et al., 2008).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrFN5O3/c1-3-30-21-20(14(2)27-30)28(13-19(31)26-18-10-6-16(24)7-11-18)23(33)29(22(21)32)12-15-4-8-17(25)9-5-15/h4-11H,3,12-13H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXCCDJOXLYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2532707.png)



![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)


